3-Cyanobenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of benzyl alcohol derivatives can be complex and often involves multiple steps. For instance, the synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol involves a chemo-enzymatic process with lipase-mediated resolution, indicating the potential for enantioselective synthesis methods for related compounds . Similarly, the synthesis of dendritic compounds starting from 3,5-dihydroxybenzyl alcohol suggests convergent growth methods could be applicable to the synthesis of 3-cyanobenzyl alcohol derivatives .
Molecular Structure Analysis
The molecular structure of benzyl alcohol derivatives can be determined using techniques such as X-ray single crystal analysis, as demonstrated for a cyclometalated Ir(III)-NHC complex derived from a benzyl alcohol . This suggests that similar analytical methods could be used to elucidate the structure of 3-cyanobenzyl alcohol.
Chemical Reactions Analysis
Benzyl alcohols can undergo various chemical reactions. For example, ortho-hydroxybenzyl alcohols can participate in Brønsted acid-catalyzed [4+3] cycloadditions to form heterocyclic scaffolds . Additionally, benzyl alcohols can be dehydrogenated to carboxylic acids using catalysts, as shown in the acceptorless dehydrogenation of alcohols . These reactions highlight the reactivity of benzyl alcohol derivatives and suggest that 3-cyanobenzyl alcohol could also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl alcohol derivatives can vary widely. For example, the solubility of cyclic oligomers derived from dialkoxybenzyl alcohols can influence the outcome of cyclooligomerization reactions . The chemo-enzymatic synthesis of (S)-α-cyano-3-phenoxybenzyl alcohol also highlights the importance of enantiomeric purity, which can affect the physical properties of the compound . These studies imply that the physical and chemical properties of 3-cyanobenzyl alcohol would need to be carefully characterized to understand its behavior in various applications.
Scientific Research Applications
3-Cyanobenzyl alcohol is a type of organic compound that falls under the category of benzyl derivatives . It’s often used in research settings, and it’s available from various scientific chemical suppliers .
The synthesis methods for alcohols include traditional organic transformations and cutting-edge catalytic processes . Understanding the physical properties of alcohols, such as solubility, boiling points, and acidity, is crucial for predicting their behavior in chemical reactions and designing synthetic strategies .
Moreover, alcohols exhibit diverse chemical reactivity, ranging from common transformations like dehydration and oxidation to more specialized reactions such as esterification and ether formation . These reactions are often used in fields ranging from pharmaceuticals to materials science .
3-Cyanobenzyl alcohol is a type of organic compound that falls under the category of benzyl derivatives . It’s often used in research settings, and it’s available from various scientific chemical suppliers .
The synthesis methods for alcohols include traditional organic transformations and cutting-edge catalytic processes . Understanding the physical properties of alcohols, such as solubility, boiling points, and acidity, is crucial for predicting their behavior in chemical reactions and designing synthetic strategies .
Moreover, alcohols exhibit diverse chemical reactivity, ranging from common transformations like dehydration and oxidation to more specialized reactions such as esterification and ether formation . These reactions are often used in fields ranging from pharmaceuticals to materials science .
For instance, it could be used in the synthesis of complex molecules and materials . The synthesis methods for alcohols include traditional organic transformations and cutting-edge catalytic processes . Alcohols also exhibit diverse chemical reactivity, which could be utilized in fields ranging from pharmaceuticals to materials science .
Safety And Hazards
properties
IUPAC Name |
3-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOFIIVWHXIDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370442 | |
Record name | 3-Cyanobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanobenzyl alcohol | |
CAS RN |
874-97-5 | |
Record name | 3-(Hydroxymethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Hydroxymethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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